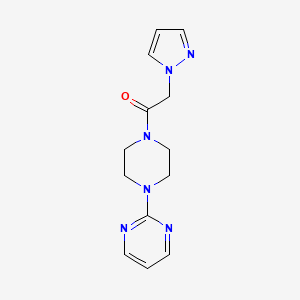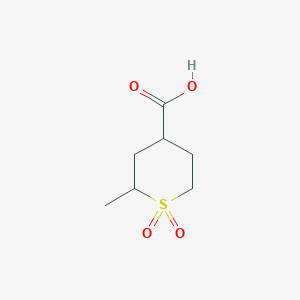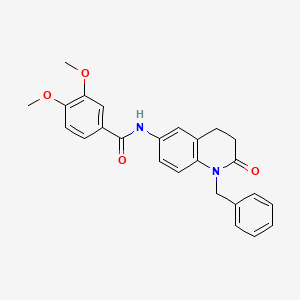
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma-2 Receptor Probes
A study by Xu et al. (2005) developed N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs as sigma-2 receptor probes. These compounds were radiolabeled and evaluated for binding to sigma-2 receptors, showing high affinity and potential for studying sigma-2 receptors in vitro (Xu et al., 2005).
Cellular Proliferation in Tumors
Dehdashti et al. (2013) investigated a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for imaging tumor proliferation using PET in patients with malignant neoplasms. The study evaluated the safety, dosimetry, and feasibility of this approach (Dehdashti et al., 2013).
Thermal Fragmentation Studies
Gaber et al. (2008) conducted thermal fragmentation studies on N-arylbenzamide oximes and O-phenylsulfonyloxime derivatives. These studies provided insights into the fragmentation mechanisms of these compounds under different conditions (Gaber et al., 2008).
Synthetic Route Development
Yoshida et al. (2014) developed a practical and scalable synthetic route for YM758 monophosphate, a molecule related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide. This synthesis was important for producing If channel inhibitors (Yoshida et al., 2014).
Imaging Sigma2 Receptor Status of Tumors
Tu et al. (2007) synthesized fluorine-containing benzamide analogs for PET imaging of sigma-2 receptor status in solid tumors. These compounds showed high tumor uptake and were considered suitable for imaging the sigma2 receptor status (Tu et al., 2007).
Metabolite Identification
Umehara et al. (2009) identified metabolites of a novel inhibitor of the If current channel, demonstrating its potential for treating stable angina and atrial fibrillation. The study explored renal and hepatic excretion of these metabolites (Umehara et al., 2009).
Palladium-Catalyzed Synthesis
Hikawa et al. (2012) developed a method for synthesizing 4-phenylquinazolinones, involving a palladium-catalyzed reaction of o-aminobenzamides with benzyl alcohols. This method is significant for constructing quinazolinones (Hikawa et al., 2012).
Fine-tuned Control in Oxidation Reactions
Kim et al. (2001) explored the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones using NBS, demonstrating fine-tuned control over bromination and oxidation reactions. This study is relevant for understanding reaction mechanisms in organic synthesis (Kim et al., 2001).
Rh(III)-Catalyzed Olefination
Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination using N-methoxybenzamides, showcasing a mild and selective process for producing valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Synthesis of Alkaloids
Huang et al. (2004) described the synthesis of (±)-Glaucine and (±)-Neospirodienone via an one-pot Bischler-Napieralski reaction and oxidative coupling, demonstrating the versatility of these methods in producing complex alkaloids (Huang et al., 2004).
SRN1 Reactions in DMSO
Guastavino et al. (2006) achieved the synthesis of 3-substituted isoquinolin-1-(2H)-ones by photostimulated SRN1 reactions in DMSO, highlighting a novel approach to synthesizing these compounds (Guastavino et al., 2006).
Cyclization of N-Linked Carbohydrates
Harvey (2000) examined electrospray and collision-induced dissociation fragmentation spectra of derivatives prepared from N-linked glycans, contributing to the understanding of carbohydrate chemistry (Harvey, 2000).
Enantioselective Synthesis of Alkaloids
Blank and Opatz (2011) reported the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, showing the potential for producing these compounds from a deprotonated α-aminonitrile (Blank & Opatz, 2011).
Free Radical Scavengers from Streptomyces
Kim et al. (1996) isolated benzastatins A, B, C, and D from Streptomyces nitrosporeus 30643, which exhibited activity as free radical scavengers and showed potential in inhibiting glutamate toxicity (Kim et al., 1996).
Copper-Catalyzed Intramolecular Amination
Yamamoto et al. (2016) explored a copper-catalyzed intramolecular amination for synthesizing isoindolinones, highlighting the significance of this method in medicinal chemistry (Yamamoto et al., 2016).
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-30-22-12-8-19(15-23(22)31-2)25(29)26-20-10-11-21-18(14-20)9-13-24(28)27(21)16-17-6-4-3-5-7-17/h3-8,10-12,14-15H,9,13,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIPBCZGNVURPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
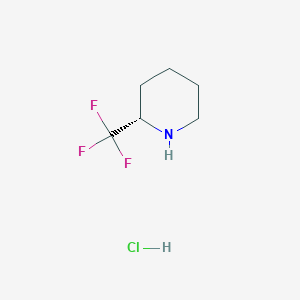
![1-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2612313.png)
![3-fluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2612315.png)



![3-[(4-benzylpiperidino)carbonyl]-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2612319.png)

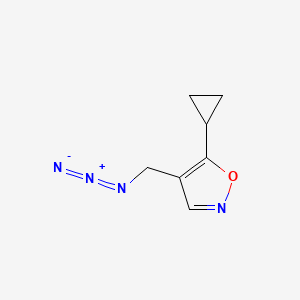
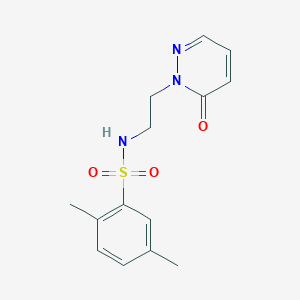
![3-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2612326.png)
